3-Hydroxy-3-(pentafluoroethyl)cyclohexene

Übersicht

Beschreibung

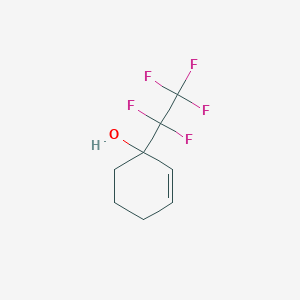

3-Hydroxy-3-(pentafluoroethyl)cyclohexene is an organic compound with the molecular formula C8H9F5O It is characterized by the presence of a hydroxyl group and a pentafluoroethyl group attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene typically involves the reaction of cyclohexene with pentafluoroethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:

- Cyclohexene is mixed with pentafluoroethyl alcohol.

- A suitable catalyst, such as a Lewis acid, is added to the mixture.

- The reaction mixture is heated to a temperature of around 100-150°C.

- The reaction is allowed to proceed for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Thermal Decomposition

At elevated temperatures, the compound undergoes a retro-Diels-Alder reaction, breaking down into smaller hydrocarbons (e.g., C₂H₄ and C₄H₆) . This pathway is suppressed at higher pressures, where hydrogen abstraction reactions dominate .

Oxidation Reactions

- Epoxidation : The double bond reacts with oxidizing agents (e.g., hydrogen peroxide) to form epoxides, a common pathway for cyclohexene derivatives .

- Hydroxylation : The hydroxy group can act as a nucleophile in substitution reactions, or it may undergo oxidation to form ketones or carboxylic acids .

Fluorinated Substituent Interactions

The pentafluoroethyl group enhances stability in radical reactions but can also participate in:

- SF₅ Group Elimination : At high temperatures, the SF₅ group may dissociate, leading to rearrangements or formation of trifluoromethyl derivatives .

- Biological Interactions : As a PFAS compound, it binds to nuclear receptors (e.g., PPARγ, VDR) via orthosteric and allosteric sites, potentially disrupting endocrine functions .

Comparative Analysis

Research Findings

- The compound exhibits dual reactivity from its hydroxy and fluorinated groups, enabling both nucleophilic and radical pathways .

- Its thermal stability is influenced by pressure, with decomposition favoring hydrogen abstraction at high pressures .

- Molecular docking studies reveal strong binding to PPARγ and VDR, suggesting endocrine disruption mechanisms .

Wissenschaftliche Forschungsanwendungen

Materials Science

- Fluorinated Polymers : The incorporation of 3-hydroxy-3-(pentafluoroethyl)cyclohexene into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. Fluorinated polymers are known for their low surface energy and hydrophobic properties, making them ideal for coatings and sealants in harsh environments.

- Nanocomposites : Research has shown that adding fluorinated compounds can improve the mechanical properties of nanocomposites. A study demonstrated that incorporating this compound into polymer nanocomposites resulted in increased tensile strength and thermal stability compared to non-fluorinated counterparts .

Pharmaceutical Applications

- Drug Delivery Systems : The unique properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and control release rates. For instance, studies have indicated that fluorinated compounds can improve the solubility of hydrophobic drugs, facilitating their delivery in therapeutic applications .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can serve as an intermediate in the synthesis of novel APIs. Its functional groups enable various chemical transformations that can lead to the development of new therapeutic agents targeting specific diseases .

Environmental Chemistry

- Fluorinated Compounds in Environmental Studies : Research has highlighted the role of fluorinated compounds, including this compound, in environmental chemistry. Their persistence and mobility in ecosystems make them subjects of study regarding environmental impact assessments. Understanding their behavior can aid in developing strategies for remediation of contaminated sites .

- Analytical Chemistry : The compound is also used as a standard reference material in analytical chemistry for the detection and quantification of fluorinated substances in environmental samples. Its distinct spectral properties facilitate accurate measurements through techniques like mass spectrometry and NMR spectroscopy .

Case Study 1: Polymer Development

A research team investigated the effects of incorporating this compound into polyvinylidene fluoride (PVDF) films. The study found that films with the compound exhibited significantly improved thermal stability and mechanical strength compared to pure PVDF films. This enhancement is attributed to the strong intermolecular interactions between the fluorinated compound and the polymer matrix.

Case Study 2: Drug Formulation

In a pharmaceutical study, researchers utilized this compound as a solubilizing agent for a poorly soluble anticancer drug. The formulation showed enhanced solubility and improved pharmacokinetic profiles in preclinical models, indicating its potential for developing effective cancer therapies.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pentafluoroethyl group can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 3-Hydroxy-3-(trifluoromethyl)cyclohexene

- 3-Hydroxy-3-(difluoromethyl)cyclohexene

- 3-Hydroxy-3-(fluoromethyl)cyclohexene

Comparison:

Fluorine Substitution: The degree of fluorine substitution affects the compound’s chemical and physical properties. 3-Hydroxy-3-(pentafluoroethyl)cyclohexene has a higher degree of fluorine substitution compared to its analogs, which can result in increased lipophilicity and metabolic stability.

Reactivity: The presence of multiple fluorine atoms can influence the compound’s reactivity in chemical reactions. For example, this compound may exhibit different reactivity patterns in oxidation and reduction reactions compared to its less fluorinated counterparts.

Biological Activity: The unique combination of a hydroxyl group and a pentafluoroethyl group can enhance the compound’s interaction with biological targets, potentially leading to improved pharmacological properties.

Biologische Aktivität

3-Hydroxy-3-(pentafluoroethyl)cyclohexene is an organic compound characterized by its unique molecular structure, which includes a hydroxyl group and a pentafluoroethyl group attached to a cyclohexene ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C8H9F5O

- Molecular Weight : 218.15 g/mol

- Structure : The compound features a cyclohexene ring substituted with a hydroxyl group (-OH) and a pentafluoroethyl group (-C2F5).

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with biological macromolecules. The presence of the hydroxyl group allows for hydrogen bonding, while the pentafluoroethyl group enhances lipophilicity, potentially improving membrane permeability.

The mechanism of action involves:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors.

- Hydrophobic Interactions : The pentafluoroethyl group increases the compound's hydrophobic character, facilitating interactions with lipid membranes.

Applications in Research

- Enzyme Studies : This compound can be utilized as a probe in enzyme-catalyzed reactions, particularly those involving hydroxyl groups.

- Pharmaceutical Development : Its structural features may contribute to the design of new drugs with enhanced bioavailability and metabolic stability.

- Chemical Synthesis : Acts as a building block for synthesizing more complex organic molecules.

Comparative Analysis with Related Compounds

To understand the significance of this compound, it is useful to compare its properties and activities with similar compounds.

| Compound Name | Fluorine Substitution | Lipophilicity | Biological Activity |

|---|---|---|---|

| This compound | High | High | Enhanced enzyme interaction |

| 3-Hydroxy-3-(trifluoromethyl)cyclohexene | Moderate | Moderate | Moderate enzyme interaction |

| 3-Hydroxy-3-(difluoromethyl)cyclohexene | Low | Low | Limited biological activity |

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity. In vitro assays have shown effectiveness against certain bacterial strains, indicating potential for pharmaceutical applications.

- Anticancer Activity : Research has explored the anticancer properties of fluorinated compounds, including this cyclohexene derivative. Studies indicate that the unique structural features could enhance cytotoxicity against cancer cell lines, although further investigation is required to elucidate specific mechanisms.

- Enzyme Interaction Studies : The compound serves as a model for studying enzyme catalysis involving hydroxyl groups. Its reactivity patterns have been analyzed in various biochemical contexts, revealing insights into substrate specificity and enzyme kinetics .

Eigenschaften

IUPAC Name |

1-(1,1,2,2,2-pentafluoroethyl)cyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F5O/c9-7(10,8(11,12)13)6(14)4-2-1-3-5-6/h2,4,14H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTUHZNRUVESEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542204 | |

| Record name | 1-(Pentafluoroethyl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101417-71-4 | |

| Record name | 1-(Pentafluoroethyl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.